molecular formula C14H15NO3 B14647685 N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide CAS No. 51639-81-7

N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide

Cat. No.: B14647685
CAS No.: 51639-81-7
M. Wt: 245.27 g/mol
InChI Key: NCRSQHAHIDWOOB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide is an organic compound characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 3,4-dimethylphenyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide typically involves the reaction of 3,4-dimethylaniline with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with methoxyamine hydrochloride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3,4-Dimethylphenyl)acetamide
  • N-(3,4-Dimethylphenyl)-4-methoxybenzamide

Comparison: N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

51639-81-7

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N-methoxyfuran-2-carboxamide

InChI

InChI=1S/C14H15NO3/c1-10-6-7-12(9-11(10)2)15(17-3)14(16)13-5-4-8-18-13/h4-9H,1-3H3

InChI Key

NCRSQHAHIDWOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C(=O)C2=CC=CO2)OC)C

Origin of Product

United States

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